Spectroscopic data (NMR, IR, MS) of (R)-Cyclobutyl(phenyl)methanamine hydrochloride
Spectroscopic data (NMR, IR, MS) of (R)-Cyclobutyl(phenyl)methanamine hydrochloride
An In-depth Technical Guide for the Spectroscopic Characterization of (R)-Cyclobutyl(phenyl)methanamine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the spectroscopic characterization of (R)-Cyclobutyl(phenyl)methanamine hydrochloride, a chiral amine salt of interest in pharmaceutical development. Moving beyond a simple data repository, this document elucidates the causality behind the analytical choices and interpretation of spectroscopic data. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for structural confirmation and purity assessment. The protocols and interpretive guidance herein are grounded in fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), ensuring technical accuracy and field-proven insights.
Introduction and Molecular Framework
(R)-Cyclobutyl(phenyl)methanamine hydrochloride is a chiral primary amine salt. The presence of a stereocenter dictates the necessity for precise analytical characterization, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. As a hydrochloride salt, the molecule's physical and spectroscopic properties are significantly influenced by the protonation of the primary amine, forming an ammonium cation. This guide will detail the expected spectroscopic signatures that arise from its unique structural features: a monosubstituted phenyl ring, a cyclobutyl group, a chiral methine center, and the ammonium chloride moiety.
The primary objective of this guide is to establish an integrated spectroscopic protocol. This multi-technique approach (NMR, IR, MS) is not merely confirmatory; it is a system of cross-validation where the data from each analysis corroborates the others, leading to an unambiguous structural assignment.
Caption: Molecular structure of (R)-Cyclobutyl(phenyl)methanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For amine hydrochloride salts, specific experimental choices are critical for acquiring high-quality, interpretable data.
Expertise & Causality: Experimental Design
The choice of solvent is paramount when analyzing amine salts. Protic deuterated solvents like D₂O or CD₃OD will lead to rapid deuterium exchange with the ammonium protons (NH₃⁺), causing the signal to broaden or disappear entirely.[1] Therefore, an aprotic polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.[2][3] It readily dissolves the salt while preserving the integrity of the N-H signals, which are crucial for confirming salt formation.
Protonation of the amine to an ammonium ion causes significant deshielding (a downfield shift) of the adjacent protons and carbons due to the electron-withdrawing inductive effect of the positive charge.[1][2] The ¹H NMR spectrum is expected to show a broad signal for the three ammonium protons, and the adjacent methine proton (α-proton) will also be shifted downfield compared to its free base counterpart.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts, multiplicities, and assignments for the molecule in DMSO-d₆. These predictions are based on established chemical shift principles and data from analogous structures.[4][5]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ | Highly deshielded due to positive charge on nitrogen; broad due to quadrupolar relaxation and potential exchange. |
| ~7.6 - 7.4 | Multiplet | 5H | Ar-H | Protons of the monosubstituted phenyl ring. |
| ~4.5 - 4.3 | Doublet | 1H | Ph-CH-N | Chiral methine proton, deshielded by both the phenyl ring and the adjacent ammonium group. |
| ~2.8 - 2.6 | Multiplet | 1H | N-CH-CH(CH₂)₂ | Methine proton of the cyclobutyl ring, adjacent to the chiral center. |
| ~2.2 - 1.7 | Multiplet | 6H | -CH₂- (Cyclobutyl) | Diastereotopic methylene protons of the cyclobutyl ring. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 | Ar-C (Quaternary) | Phenyl carbon attached to the methine group. |
| ~129.5 | Ar-CH | Phenyl carbons ortho and para to the substituent. |
| ~129.0 | Ar-CH | Phenyl carbons meta to the substituent. |
| ~60 | Ph-CH-N | Chiral methine carbon, significantly deshielded by the adjacent nitrogen. |
| ~40 | N-CH-CH(CH₂)₂ | Methine carbon of the cyclobutyl ring. |
| ~25 | -CH₂- (Cyclobutyl) | Methylene carbons of the cyclobutyl ring. |
| ~18 | -CH₂- (Cyclobutyl) | Methylene carbon of the cyclobutyl ring, beta to the ring methine. |
Protocol for NMR Data Acquisition
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Sample Preparation: Accurately weigh approximately 10-15 mg of (R)-Cyclobutyl(phenyl)methanamine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard single-pulse ¹H spectrum.
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Set a spectral width of approximately 16 ppm, centered around 8 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set a spectral width of approximately 220 ppm.
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Employ a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an indispensable tool for rapidly confirming the presence of key functional groups and verifying the formation of the amine salt.
Expertise & Causality: Interpreting Amine Salt Spectra
The conversion of a primary amine (-NH₂) to its ammonium salt (-NH₃⁺) results in a dramatic change in the N-H stretching region of the IR spectrum.[6] Instead of the characteristic two sharp-to-medium bands for a primary amine, the ammonium salt exhibits a very broad and strong absorption band, typically spanning from 3200 cm⁻¹ down to 2400 cm⁻¹. This broad envelope is due to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group and is often superimposed with combination and overtone bands.[6][7] This feature is a definitive indicator of salt formation.
For a solid sample like a hydrochloride salt, the KBr pellet method is a robust and common sample preparation technique that minimizes interference from solvents.[8]
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| 3200 - 2400 | Strong, Broad | -NH₃⁺ Symmetric & Asymmetric Stretch |
| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretch (Cyclobutyl & Methine) |
| ~1600 & ~1490 | Medium-Weak | Aromatic C=C Bending |
| ~1580 | Medium | -NH₃⁺ Asymmetric Bending |
| ~1500 | Medium | -NH₃⁺ Symmetric Bending |
| 750 & 700 | Strong | Monosubstituted Benzene Ring (C-H Out-of-Plane Bend) |
Protocol for FTIR-ATR Data Acquisition
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Sample Preparation: Place a small amount (a few milligrams) of the solid (R)-Cyclobutyl(phenyl)methanamine hydrochloride directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background Scan: With the ATR crystal clean, acquire a background spectrum (typically 32 scans) to account for atmospheric CO₂ and H₂O.
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Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented in terms of absorbance or transmittance. Perform baseline correction if necessary.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
Expertise & Causality: Analyzing Salts with ESI
Electrospray Ionization (ESI) is the ideal technique for analyzing pre-charged species like amine hydrochloride salts.[9] In the positive ion mode, the instrument will not detect the intact salt but rather the protonated free base. The compound enters the ESI source as [R-NH₃⁺][Cl⁻], but during the desolvation and ionization process, the non-covalent ionic bond is disrupted, and the gaseous [R-NH₃]⁺ ion is detected. The molecular formula of the free base is C₁₁H₁₅N, with a monoisotopic mass of 161.1204 Da.[10] Therefore, the primary ion observed in the mass spectrum will be the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 162.1277.[11] The presence of salts like hydrochlorides can sometimes lead to the formation of adducts or clusters, but under typical ESI conditions for small molecules, the protonated free base is the expected dominant species.[12][13]
Table 4: Expected High-Resolution Mass Spectrometry Data (ESI+)
| m/z (Calculated) | m/z (Observed) | Ion Formula | Assignment |
| 162.1277 | [Experimental Value] | [C₁₁H₁₆N]⁺ | [M+H]⁺ |
| 184.1097 | [Experimental Value] | [C₁₁H₁₅NNa]⁺ | [M+Na]⁺ Adduct |
Protocol for ESI-MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition:
-
Operate the instrument in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Determine the accurate mass of the most abundant ion and compare it to the theoretical mass of [C₁₁H₁₆N]⁺. The high mass accuracy will help confirm the elemental composition.
Integrated Analysis Workflow
The power of this multi-technique approach lies in the integration of all data points to build an unassailable case for the compound's identity and structure.
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